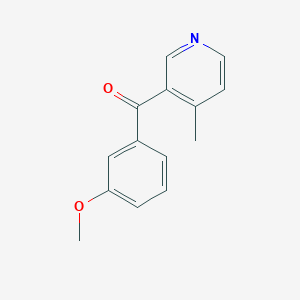

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Overview

Description

Synthesis Analysis

A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been reported . The synthesis involves a kilogram-scale synthesis and efficient distillation-based separation of 1-methyl-(3-trifluoromethyl)-1H-pyrazole .Molecular Structure Analysis

The molecular structure of a similar compound, “1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl”, has been studied . The dihedral angle between the pyrimidine plane and the pyrazole plane is 73.75 (1)° .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile” are not well-documented .Scientific Research Applications

Crystal Structure and Mechanistic Investigation

The compound has been studied for its crystal structure and the mechanistic aspects of its reaction with unsaturated carbonyl compounds. This research provides valuable insights into the molecular structure and reactive properties of the compound, which are crucial for its applications in synthetic chemistry (Liu et al., 2013).

Catalyst for Pyrazole Derivatives

It serves as a starting material in the preparation of pyrazole derivatives. For instance, 3-Methyl-1-sulfonic acid imidazolium trichlorido copper (II) has been used as a catalyst for the synthesis of these derivatives, highlighting the compound's role in facilitating chemical reactions (Khazaei et al., 2021).

Aqueous, Catalyst-Free Synthesis

The compound is instrumental in the catalyst-free synthesis of pyrazole derivatives in aqueous media. This method emphasizes environmentally benign procedures and high yields, demonstrating the compound's utility in green chemistry applications (Yu et al., 2014).

Corrosion Inhibition

It's used in the synthesis of compounds that exhibit corrosion inhibition properties on C-steel surfaces. These findings are significant for industrial applications, where corrosion resistance is critical (Abdel Hameed et al., 2020).

Antimicrobial Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This underscores its potential in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Synthetic Applications in Organic Chemistry

It's used as a building block in the synthesis of biologically important heterocyclic compounds. This demonstrates its versatility and importance in the field of synthetic organic chemistry (Patel, 2017).

Electronic Properties and Spectral Enhancements

The electronic properties of the compound and its interaction with fullerene molecules have been studied. This research provides insights into its potential applications in material science and electronics (2022).

Synthesis of Novel Compounds

It's used in the synthesis of various pyrazole-4-carbonitrile derivatives, contributing to the development of compounds with potentially interesting biological properties (Mcfadden & Huppatz, 1991).

Synthetic Routes to Pyrazole Derivatives

The compound is involved in synthetic routes leading to new pyrazole derivatives, highlighting its role in expanding the diversity of chemical compounds (Ali et al., 2016).

Novel Synthesis Techniques

Its application in novel synthesis techniques for pyridine-pyrimidines and bis-derivatives demonstrates its utility in creating complex molecular structures (Rahmani et al., 2018).

Corrosion Inhibition Studies

It has been used in studies for corrosion inhibition performance, particularly in relation to steel, demonstrating its potential in industrial applications (Yadav et al., 2016).

Photophysical and Quantum Chemical Analysis

The compound is involved in the study of geometrical isomers and their behavior in different mediums, providing valuable information for physical chemistry and materials science (Mati et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3/c1-12-4(3-10)2-5(11-12)6(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBARUPGRNLJVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)

![2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1453150.png)

![2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide](/img/structure/B1453152.png)

![1-Prop-1-en-2-yl-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzimidazol-2-one](/img/structure/B1453158.png)